![molecular formula C25H24N4O4 B2495321 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 902920-18-7](/img/no-structure.png)

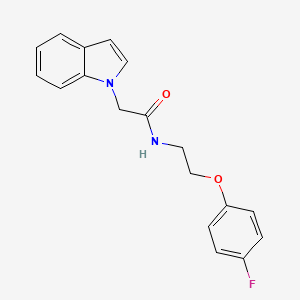

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimidinone and pyrido[2,3-d]pyrimidin derivatives involves multiple steps, including the use of key intermediates like methyl 3-methoxy-5-methylbenzoate and various coupling agents. A noteworthy method includes the addition of magnesium enolates of tertiary acetamides to 2-chloro-6-methylpyridine-3-carbonitrile, followed by reactions with aryl isocyanates to yield pyrido[2,3-d]pyrimidin-2(1H)-one derivatives (Kobayashi et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR, and MS, confirming the presence of key functional groups and the overall framework of the pyrimidinone nucleus. For example, the structure of synthesized antitumor activities of certain derivatives has been thoroughly elucidated, providing insight into the molecular arrangement and potential interaction sites (Xiong Jing, 2011).

Chemical Reactions and Properties

Derivatives of pyrido[2,3-d]pyrimidin exhibit various chemical behaviors, including reactions with primary and heterocyclic amines to form Schiff bases, and the ability to undergo further transformations into nitrogen heterocycles such as pyrazoles, pyrimidines, and diazepines. These reactions highlight the compound's versatility and potential for generating a broad range of biologically active derivatives (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of compounds in this class, including solubility, melting point, and crystallinity, can significantly affect their biological activity and pharmacokinetic profile. While specific data on 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide were not found, studies on similar compounds provide valuable insights into how these properties may influence drug design and application.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for bioconjugation, are crucial for understanding how these compounds can be utilized in medicinal chemistry. The synthesis and characterization of related derivatives demonstrate the chemical versatility and potential for modification to enhance biological activity or specificity (Banister et al., 2012).

Wissenschaftliche Forschungsanwendungen

Importance of Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts play a crucial role in synthesizing pyrimidine derivatives, including dihydropyrido[2,3-d]pyrimidinones. These catalysts facilitate the development of bioactive scaffolds by enabling one-pot multicomponent reactions, showcasing the synthetic versatility and applicability of these compounds in drug discovery and development (Parmar, Vala, & Patel, 2023).

Applications in Anti-inflammatory and Analgesic Activities

Pyrimidine derivatives are noted for their wide range of biological activities, including anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate various biological targets, indicating the potential of dihydropyrido[2,3-d]pyrimidinones in developing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Anticancer Applications

The structural motif of pyrimidine is also prevalent in compounds with anticancer properties. The review on pyrrolobenzimidazoles, a closely related class, discusses the design and antitumor activity of these agents, underscoring the potential of dihydropyrido[2,3-d]pyrimidinones in cancer treatment due to their structural similarities and possible bioactivity profiles (Skibo, 1998).

Role in Synthesis and Biological Activity

The synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives highlights the importance of pyrimidine scaffolds in developing compounds with potential biological activities. This research area could extend to dihydropyrido[2,3-d]pyrimidinones, exploring their applications in medicinal chemistry and drug synthesis (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-phenylethylamine with ethyl acetoacetate to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide.", "Starting Materials": [ "2-phenylethylamine", "ethyl acetoacetate", "ethyl 2-bromoacetate", "2-ethoxyaniline", "sodium hydride", "potassium carbonate", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-phenylethylamine (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium hydride (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture and add water. Extract the product with diethyl ether and dry over anhydrous sodium sulfate. Concentrate the solution to obtain 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one.", "Step 3: Dissolve 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one (1.0 eq) in acetic acid and add ethyl 2-bromoacetate (1.2 eq) and potassium carbonate (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture and add water. Extract the product with diethyl ether and dry over anhydrous sodium sulfate. Concentrate the solution to obtain 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide." ] } | |

CAS-Nummer |

902920-18-7 |

Produktname |

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide |

Molekularformel |

C25H24N4O4 |

Molekulargewicht |

444.491 |

IUPAC-Name |

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C25H24N4O4/c1-2-33-21-13-7-6-12-20(21)27-22(30)17-29-23-19(11-8-15-26-23)24(31)28(25(29)32)16-14-18-9-4-3-5-10-18/h3-13,15H,2,14,16-17H2,1H3,(H,27,30) |

InChI-Schlüssel |

LLUUFSCWWUJAKH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495238.png)

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(2-methylpropyl)amino)propanoate](/img/structure/B2495239.png)

![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B2495241.png)

![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2495245.png)

![[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride](/img/structure/B2495246.png)

![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B2495247.png)

![Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride](/img/structure/B2495248.png)

![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)